GBR 12783 dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of GBR 12783 derivatives has been explored to design potential cocaine antagonists. Modifications of GBR 12783 incorporated electrophilic substituents to study their effects on stimulant binding and dopamine transport. These modifications aimed at achieving irreversible antagonism of cocaine's stimulant and reinforcing properties (Deutsch et al., 1992).
Molecular Structure Analysis
The detailed molecular structure analysis of GBR 12783 and its derivatives is crucial for understanding their binding affinity and specificity towards the dopamine transporter. Studies have shown that slight modifications in the molecular structure of GBR 12783 derivatives can significantly affect their potency in inhibiting dopamine uptake and stimulant binding (Deutsch & Schweri, 1994).
Chemical Reactions and Properties
GBR 12783 interacts with the dopamine transporter in the central nervous system, showing a high affinity for the transporter. This interaction is crucial for its inhibitory effect on dopamine uptake. The specificity and potency of GBR 12783 as a dopamine uptake inhibitor have been demonstrated through various biochemical studies (Bonnet & Costentin, 1986).
Physical Properties Analysis
The binding properties of GBR 12783 to the dopamine transporter involve complex ionic controls and are influenced by the presence of different ions in the neuronal environment. These ionic interactions play a significant role in the binding and inhibitory mechanisms of GBR 12783 (Heron et al., 1996).
Wissenschaftliche Forschungsanwendungen
Inhibition of Dopamine Uptake : GBR 12783 has been shown to potently inhibit dopamine uptake in rat striatal synaptosomes. It also prevents amphetamine-induced dopamine release, indicating its specificity for dopamine uptake relative to norepinephrine and serotonin uptakes (Bonnet & Costentin, 1986).
Labeling Neuronal Dopamine Uptake System : The drug is used in its tritiated form to label the neuronal dopamine uptake system. It exhibits high affinity for the dopamine transport complex in the central nervous system, as evidenced by its inhibition of dopamine uptake inhibitors (Bonnet, Protais, Chagraoui, & Costentin, 1986).
Differentiation in Binding and Transport : Studies with GBR 12783 derivatives have shown that slight modifications in the molecular structure of a stimulant drug can differentially affect binding and transport, which is crucial for developing pharmacological antagonists of substances like cocaine (Deutsch & Schweri, 1994).
In Vivo Labeling of Dopamine Uptake Complex : In mice, [3H]GBR 12783 has been used for in vivo labeling of the dopamine uptake complex in the striatum, providing a measure of the density of dopamine uptake sites (Vaugeois, Bonnet, & Costentin, 1992).
Synthesis of Irreversible Affinity Labels as Potential Cocaine Antagonists : Derivatives of GBR-12783 have been synthesized to design irreversible antagonists of the stimulant and reinforcing properties of cocaine. These studies contribute to understanding cocaine addiction and potential treatments (Deutsch, Schweri, Culbertson, & Zalkow, 1992).
Effect on Learning and Acetylcholine Release : GBR 12783 has been found to improve retention performance in a passive avoidance test and increase hippocampal acetylcholine release, suggesting its potential use in memory enhancement studies (Nail-Boucherie, Dourmap, Jaffard, & Costentin, 1998).
Complex Ionic Control of Binding to Dopamine Neuronal Carrier : Research indicates complex ionic control in the binding of GBR 12783 to the dopamine neuronal carrier, highlighting its potential for studying ionic influences on neurotransmitter transport mechanisms (Heron, Billaud, Costentin, & Bonnet, 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-17,28H,18-24H2;2*1H/b13-10+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDXBLLTRMCYNC-JFXLULTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GBR 12783 dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.